molecular formula C12H10N2S B2833411 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile CAS No. 16441-27-3

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile

Cat. No.: B2833411
CAS No.: 16441-27-3
M. Wt: 214.29
InChI Key: CWGUGAWIKKKIAN-UHFFFAOYSA-N
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Description

“2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile” is a chemical compound with the linear formula C12H10N2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular weight of the compound is 214.29 .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 214.29 .

Scientific Research Applications

Synthesis and Glycosidase Inhibitory Activity

Research has demonstrated the synthesis of novel acetonitrile derivatives through ring transformation reactions. These compounds exhibit significant glycosidase inhibitory activity, highlighting their potential in managing hyperglycemia in type II diabetes (Patil et al., 2012).

Antioxidant Activity and Heterocycles Synthesis

Another study focused on the synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, using a key intermediate similar in structure to the query compound. These heterocycles were evaluated for their antioxidant activity, with some showing activity nearly equal to that of ascorbic acid (El‐Mekabaty, 2015).

One-Pot Synthesis of Thiazoles and Selenazoles

The one-pot synthesis of thiazoles and selenazoles via treatment of ketones showcases a method to generate compounds that could be structurally related to the query chemical. These syntheses offer a modification of the Hantzsch synthesis, contributing to the diversity of thiazole derivatives (Moriarty et al., 1992).

Antifungal Agents Synthesis

A novel series of oxadiazole derivatives have been synthesized for potential antifungal application, derived from a similar core structure to the query compound. These compounds showed moderate to good antifungal activity, indicating their potential in pharmaceutical applications (Shelke et al., 2014).

Homochirality and Heterochirality in Molecular Interactions

The study of 2-amino-4-(thiazolin-2-yl)phenol and its acetonitrile solvate revealed insights into homochirality and heterochirality in molecular interactions. This research could be related to understanding the structural and stereochemical properties of thiazole compounds (Stefankiewicz et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-9-2-4-10(5-3-9)12-14-11(6-7-13)8-15-12/h2-5,8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGUGAWIKKKIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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